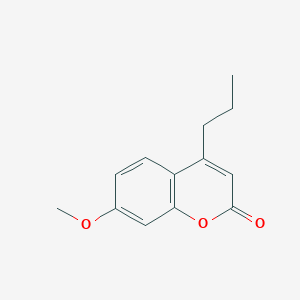

7-methoxy-4-propyl-2H-chromen-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-4-propylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-3-4-9-7-13(14)16-12-8-10(15-2)5-6-11(9)12/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWJXZQHXINMIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)OC2=C1C=CC(=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 7-methoxy-4-propyl-2H-chromen-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 7-methoxy-4-propyl-2H-chromen-2-one, a coumarin derivative of interest in medicinal chemistry and materials science. Coumarins are a significant class of naturally occurring compounds known for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, antibacterial, and anticancer properties.[1][2] The specific substitution pattern of a methoxy group at the 7-position and a propyl group at the 4-position can significantly influence the molecule's biological activity and fluorescent properties.

This guide provides a comprehensive overview of the most pertinent synthetic strategies, detailed experimental protocols, and relevant quantitative data for closely related compounds to facilitate the successful synthesis of the target molecule.

Synthetic Strategies

The synthesis of this compound can be effectively achieved through several established methodologies for coumarin ring formation. The most prominent and versatile of these is the Pechmann condensation. An alternative approach involves a two-step process starting with the synthesis of a 7-hydroxycoumarin intermediate, followed by etherification.

Primary Synthetic Pathway: Pechmann Condensation

The Pechmann condensation is a classic and widely employed method for synthesizing coumarins from a phenol and a β-ketoester in the presence of an acid catalyst.[3][4][5] For the direct synthesis of this compound, the reaction would involve the condensation of 3-methoxyphenol with ethyl 2-propylacetoacetate.

A more common and often higher-yielding variation of the Pechmann condensation for producing 7-alkoxycoumarins involves a two-step sequence. First, a more activated phenol, such as resorcinol, is reacted with the β-ketoester to form the 7-hydroxycoumarin intermediate. This intermediate is then alkylated to introduce the desired alkoxy group.

Logical Synthesis Workflow

The following diagram illustrates the logical workflow for the two-step synthesis of this compound, commencing with the Pechmann condensation to form the 7-hydroxy intermediate, followed by a Williamson ether synthesis for methylation.

Caption: Two-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols derived from established procedures for the synthesis of analogous 4-substituted and 7-methoxy coumarins.

Step 1: Synthesis of 7-hydroxy-4-propyl-2H-chromen-2-one via Pechmann Condensation

This procedure is adapted from the general Pechmann condensation reaction conditions.[6][7]

Materials:

-

Resorcinol

-

Ethyl 2-propylacetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Crushed Ice

-

Sodium Hydroxide (NaOH) solution

-

Silica gel for column chromatography

-

Ethyl acetate and Hexane (for elution)

Procedure:

-

To a mixture of resorcinol (1.0 eq) and ethyl 2-propylacetoacetate (1.0 eq), slowly add concentrated sulfuric acid (catalytic amount, e.g., 8 mL for 18 mmol scale) with stirring.

-

Maintain the temperature of the stirred mixture at approximately 35°C.

-

Continue stirring for 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and neutralize with a NaOH solution.

-

Filter the resulting precipitate under vacuum and wash the residue thoroughly with water.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain pure 7-hydroxy-4-propyl-2H-chromen-2-one.

Step 2: Synthesis of this compound via Williamson Ether Synthesis

This protocol is based on standard methylation procedures for 7-hydroxycoumarins.[6]

Materials:

-

7-hydroxy-4-propyl-2H-chromen-2-one (from Step 1)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Brine solution

-

Ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, combine 7-hydroxy-4-propyl-2H-chromen-2-one (1.0 eq), dimethyl sulfate (2.0 eq), and potassium carbonate (2.0 eq) in acetone.

-

Reflux the reaction mixture for 4 hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add brine solution to the reaction mixture and extract with ethyl acetate (3 x volume).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent in vacuo to yield the crude this compound.

-

If necessary, the product can be further purified by recrystallization or column chromatography.

Quantitative Data for Analogous Compounds

The following table summarizes yields and melting points for structurally related coumarin derivatives synthesized via Pechmann condensation and subsequent alkylation. This data provides a benchmark for the expected outcomes of the synthesis of this compound.

| Compound | Starting Phenol | β-ketoester | Synthetic Method | Yield (%) | Melting Point (°C) |

| 7-hydroxy-4-(2-fluorophenyl)coumarin | Resorcinol | Methyl 2-fluorobenzoylacetate | Pechmann Condensation | 91 | 204–207 |

| 7-methoxy-4-methyl-2H-chromen-2-one | m-methoxyphenol | Ethyl acetoacetate | Pechmann Condensation | 80 | 170–172 |

| 7-methoxy-4-methylcoumarin | 7-hydroxy-4-methylcoumarin | Methyl iodide | Williamson Ether Synthesis | 95 | 159-160 |

Data sourced from references[6][8][9].

Signaling Pathways and Biological Relevance

Coumarin derivatives are known to interact with various biological pathways. For instance, some 7-hydroxycoumarin derivatives have been shown to influence melanogenesis through the AKT signaling pathway.[10] The introduction of different substituents on the coumarin scaffold can modulate their biological activities, including their potential as cytotoxic agents against cancer cell lines.[11] The synthesis of novel derivatives like this compound is a key step in exploring their structure-activity relationships and potential therapeutic applications.

Alternative Synthetic Approaches

While the Pechmann condensation is a robust method, other synthetic routes to coumarins exist, such as the Knoevenagel condensation, Perkin reaction, and Wittig reaction.[9][12] The Knoevenagel condensation, for example, involves the reaction of an o-hydroxybenzaldehyde with a compound containing an active methylene group.[12][13] For the synthesis of the target molecule, this would entail reacting 2-hydroxy-4-methoxybenzaldehyde with a reagent that can provide the propyl-substituted α,β-unsaturated ester precursor.

Knoevenagel Condensation Pathway

Caption: Knoevenagel condensation route to this compound.

This guide provides a comprehensive framework for the synthesis of this compound, leveraging established and reliable chemical transformations. The detailed protocols and comparative data serve as a valuable resource for researchers engaged in the synthesis of novel coumarin derivatives for various scientific applications.

References

- 1. Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Pechmann Condensation [organic-chemistry.org]

- 6. Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. mdpi.com [mdpi.com]

- 10. A 7-Hydroxy 4-Methylcoumarin Enhances Melanogenesis in B16-F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Total Synthesis of Flocoumafen via Knoevenagel Condensation and Intramolecular Ring Cyclization: General Access to Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of 7-Methoxycoumarins: A Prospective Analysis of 7-Methoxy-4-propyl-2H-chromen-2-one

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarins, a prominent class of benzopyrone compounds, are renowned for their wide spectrum of pharmacological activities. Within this family, 7-methoxycoumarins represent a significant scaffold, with derivatives exhibiting antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties, among others. This technical guide focuses on the anticipated biological profile of a specific, yet lesser-studied derivative: 7-methoxy-4-propyl-2H-chromen-2-one . Due to a notable absence of direct experimental data for this compound in publicly accessible literature, this document provides a comprehensive overview based on the established biological activities of structurally related 7-methoxy and 4-substituted coumarins. We present a prospective analysis of its potential pharmacological effects, detail relevant experimental methodologies for its future evaluation, and summarize quantitative data from its closest analogues to guide further research and drug discovery efforts.

Introduction: The Coumarin Scaffold

Coumarins (2H-1-benzopyran-2-ones) are a large family of phytochemicals and synthetic analogues that have garnered significant attention in medicinal chemistry. Their diverse biological activities are well-documented and include anticoagulant, anti-inflammatory, antibacterial, antiviral, and anticancer effects. The substitution pattern on the coumarin ring system is a critical determinant of the type and potency of these activities. The methoxy group at the C-7 position is a common feature in many biologically active coumarins, often enhancing their pharmacological properties. This guide will extrapolate the potential activities of this compound by examining its structural relatives.

Prospective Biological Activities of this compound

Based on the known structure-activity relationships of coumarin derivatives, the this compound moiety is hypothesized to possess several key biological activities.

Anti-inflammatory Activity

Many coumarin derivatives are known to exhibit anti-inflammatory properties. For instance, 4-hydroxy-7-methoxycoumarin has been shown to reduce the production of inflammatory mediators like nitric oxide (NO), prostaglandin E₂ (PGE₂), and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in LPS-stimulated macrophages.[1][2] This effect is often mediated through the suppression of key signaling pathways like NF-κB and MAPK.[1][2] The presence of the 7-methoxy group in the target compound suggests it may share this anti-inflammatory potential.

Antimicrobial and Antifungal Activity

The coumarin nucleus is a common feature in many antimicrobial agents. 7-Methoxy-4-methylcoumarin, a close structural analogue, has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, with notable efficacy against Bacillus subtilis and Shigella sonnei.[3] Other derivatives have shown promise against various fungal strains.[4][5] The lipophilicity introduced by the 4-propyl group could potentially enhance membrane interaction and, consequently, its antimicrobial efficacy.

Cytotoxic and Anticancer Activity

Numerous coumarin derivatives have been investigated for their potential as anticancer agents. For example, novel 7-hydroxy-4-phenylchromen-2-one derivatives linked to triazole moieties have shown potent cytotoxic activity against various human cancer cell lines, including AGS, MGC-803, HCT-116, A-549, HepG2, and HeLa.[6] These compounds can induce cell cycle arrest and apoptosis.[6] While the 4-propyl group is less complex than a substituted phenyl ring, its contribution to the overall cytotoxic profile of the 7-methoxycoumarin scaffold warrants investigation.

Neuroprotective Activity (Acetylcholinesterase Inhibition)

Coumarins have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease.[7] Synthetic derivatives of 7-methoxycoumarin have been designed and evaluated for their AChE inhibitory activity, showing that the coumarin core can interact with the peripheral anionic site (PAS) of the enzyme.[7] The nature of the substituent at the C-4 position can influence this binding.

Quantitative Data for Structurally Related Compounds

To provide a framework for future studies, the following table summarizes the reported biological activities of coumarins structurally related to this compound.

| Compound Name | Biological Activity | Target/Assay | Measured Potency (IC₅₀) | Reference |

| 7-Methoxy-4-methylcoumarin | Antimicrobial | Bacillus subtilis | 11.76 µg/mL | [3] |

| 7-Methoxy-4-methylcoumarin | Antimicrobial | Shigella sonnei | 13.47 µg/mL | [3] |

| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | Cytotoxicity | AGS human cancer cells | 2.63 ± 0.17 µM | [6] |

| 4-Hydroxy-7-methoxycoumarin | Anti-inflammatory | NO production in RAW264.7 cells | Significant reduction at 0.3-1.2 mM | [1] |

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | Acetylcholinesterase Inhibition | In-vitro assay | 1.37 µM | [8] |

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | Butyrylcholinesterase Inhibition | In-vitro assay | 0.95 µM | [8] |

Recommended Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the biological activity of this compound.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines a compound's effect on the metabolic activity of cells, serving as an indicator of cell viability and cytotoxicity.

-

Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2, MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Cells are seeded into 96-well plates. After 24 hours, the cells are treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 48-72 hours.

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Anti-inflammatory Activity (NO Production in Macrophages)

This protocol assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: RAW264.7 macrophage cells are cultured in DMEM medium as described above.

-

Cell Treatment: Cells are seeded in 96-well plates and pre-treated with different concentrations of this compound for 1 hour.

-

Inflammatory Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo product.

-

Absorbance Reading: The absorbance is measured at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.

-

Analysis: The inhibition of NO production by the compound is calculated relative to the LPS-stimulated control group.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.

-

Reagents: Acetylthiocholine iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and acetylcholinesterase enzyme are required.

-

Reaction Mixture: The assay is performed in a 96-well plate. The reaction mixture contains phosphate buffer (pH 8.0), DTNB, and the test compound (this compound) at various concentrations.

-

Enzyme Addition: The AChE enzyme is added to the mixture and incubated for 15 minutes.

-

Substrate Addition: The reaction is initiated by adding the substrate, ATCI.

-

Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion. The absorbance of this product is monitored continuously at 412 nm.

-

Calculation: The rate of reaction is calculated, and the percentage of inhibition by the test compound is determined. The IC₅₀ value is then calculated from the dose-inhibition curve.

Visualizations: Pathways and Workflows

Signaling Pathways

The following diagram illustrates the NF-κB and MAPK signaling pathways, which are common targets for the anti-inflammatory action of coumarin compounds.

Caption: Hypothesized anti-inflammatory mechanism via NF-κB and MAPK pathways.

Experimental Workflow

The diagram below outlines a logical workflow for the initial biological screening of this compound.

Caption: A proposed workflow for the biological evaluation of the target compound.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, a review of its structural analogues strongly suggests a high potential for pharmacological relevance. The 7-methoxycoumarin scaffold is a proven pharmacophore, and the 4-propyl substitution is likely to modulate its activity, potentially enhancing lipophilicity and cell permeability.

This guide serves as a foundational resource for researchers aiming to investigate this promising compound. The immediate priorities should be its synthesis and subsequent screening through the experimental protocols detailed herein. Future research should focus on elucidating its specific mechanisms of action and exploring its therapeutic potential in relevant disease models. The findings from such studies will be crucial in determining the future of this compound as a candidate for drug development.

References

- 1. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In-Vitro, In-Vivo, Molecular Docking and ADMET Studies of 2-Substituted 3,7-Dihydroxy-4H-chromen-4-one for Oxidative Stress, Inflammation and Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 7-methoxy-4-propyl-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-methoxy-4-propyl-2H-chromen-2-one is a coumarin derivative with potential applications in pharmaceutical research and development. This technical guide provides a comprehensive overview of its physical and chemical properties, a plausible synthesis method, expected spectral data, and an exploration of the biological signaling pathways common to coumarin compounds. The information is presented to support further investigation and application of this molecule in drug discovery and medicinal chemistry.

Physicochemical Properties

| Property | Estimated Value | Reference / Basis for Estimation |

| Molecular Formula | C₁₃H₁₄O₃ | Calculation |

| Molecular Weight | 218.25 g/mol | Calculation[1] |

| Melting Point | 130-150 °C | Based on analogs like 7-methoxy-4-methylcoumarin (158-161 °C) and the effect of an alkyl chain.[2] |

| Boiling Point | > 300 °C | General characteristic of coumarins. |

| Solubility | Soluble in organic solvents like DMSO, ethanol, and chloroform; sparingly soluble in water. | Based on solubility data for 7-methoxycoumarin. |

| Appearance | White to off-white crystalline solid. | General appearance of coumarin derivatives. |

Chemical Structure

The chemical structure of this compound consists of a benzopyran-2-one (coumarin) core, with a methoxy group at the 7th position and a propyl group at the 4th position.

Synthesis Protocol: Modified Pechmann Condensation

A plausible and efficient method for the synthesis of this compound is a modified Pechmann condensation reaction. This acid-catalyzed reaction involves the condensation of a phenol with a β-keto ester.

Materials and Reagents

-

3-Methoxyphenol

-

Ethyl 2-propylacetoacetate

-

Sulfuric acid (concentrated)

-

Ethanol

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Experimental Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxyphenol (1 equivalent) in a minimal amount of ethanol.

-

Addition of Reagents: To the stirred solution, add ethyl 2-propylacetoacetate (1.1 equivalents).

-

Acid Catalysis: Slowly and carefully add concentrated sulfuric acid (catalytic amount) to the reaction mixture while cooling in an ice bath.

-

Reaction: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water. A solid precipitate should form.

-

Neutralization: Neutralize the mixture with a saturated solution of sodium bicarbonate until effervescence ceases.

-

Isolation: Filter the crude product, wash with cold water, and dry it.

-

Purification: Purify the crude solid by column chromatography on silica gel using a hexane-ethyl acetate gradient system to yield pure this compound.

Synthesis Workflow

Caption: A flowchart of the modified Pechmann condensation for synthesizing the target compound.

Spectral Data (Predicted)

The following spectral data are predicted for this compound based on the analysis of its analogs.

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.50 | d | 1H | H-5 |

| ~6.85 | dd | 1H | H-6 |

| ~6.80 | d | 1H | H-8 |

| ~6.15 | s | 1H | H-3 |

| ~3.90 | s | 3H | -OCH₃ |

| ~2.70 | t | 2H | -CH₂- (propyl) |

| ~1.70 | sextet | 2H | -CH₂- (propyl) |

| ~1.00 | t | 3H | -CH₃ (propyl) |

¹³C NMR (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~161.0 | C-2 |

| ~162.0 | C-7 |

| ~155.0 | C-9 |

| ~150.0 | C-4 |

| ~125.0 | C-5 |

| ~113.0 | C-6 |

| ~112.0 | C-10 |

| ~101.0 | C-8 |

| ~110.0 | C-3 |

| ~56.0 | -OCH₃ |

| ~34.0 | -CH₂- (propyl) |

| ~22.0 | -CH₂- (propyl) |

| ~14.0 | -CH₃ (propyl) |

Infrared (IR) Spectroscopy (KBr, cm⁻¹)

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | C-H aromatic stretch |

| ~2960, 2870 | C-H aliphatic stretch |

| ~1720 | C=O lactone stretch |

| ~1610, 1580, 1500 | C=C aromatic stretch |

| ~1270 | C-O-C ether stretch |

| ~1150 | C-O lactone stretch |

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 218. Fragmentation patterns would likely involve the loss of the propyl and methoxy groups.

Biological Activity and Signaling Pathways

Coumarin derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[3][4][5][6] These activities are often mediated through their interaction with various cellular signaling pathways.

Nrf2 Signaling Pathway

Many natural coumarins are known to activate the Nrf2/Keap1 signaling pathway, which plays a crucial role in the cellular antioxidant response.[3][7] Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes, thereby mitigating oxidative stress.

Caption: Mechanism of Nrf2 pathway activation by coumarin derivatives.

PI3K/AKT Signaling Pathway

Some coumarin derivatives have been shown to exert cytotoxic effects on cancer cells by inhibiting the PI3K/AKT signaling pathway.[4] This pathway is critical for cell survival, proliferation, and growth.

Caption: Inhibition of the PI3K/AKT signaling pathway by certain coumarin compounds.

Inflammatory Signaling Pathways

Coumarins can modulate inflammatory responses by affecting pathways such as NF-κB and MAPK.[6] By inhibiting these pathways, coumarins can reduce the production of pro-inflammatory cytokines.

Caption: Inhibition of the NF-κB inflammatory pathway by coumarin derivatives.

Conclusion

This compound is a promising scaffold for further investigation in medicinal chemistry. This guide provides a foundational understanding of its properties, a practical synthesis approach, and insights into its potential biological mechanisms of action. The provided data and protocols are intended to facilitate future research and development of this and related coumarin compounds.

References

- 1. 7-hydroxy-4-propyl-2H-chromen-2-one | C12H12O3 | CID 5322246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-Methoxy-4-methylcoumarin - CAS-Number 2555-28-4 - Order from Chemodex [chemodex.com]

- 3. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells [mdpi.com]

- 5. jbino.com [jbino.com]

- 6. Coumarins derivatives and inflammation: Review of their effects on the inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to 7-Methoxy-4-Propyl-2H-Chromen-2-One Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-methoxy-4-propyl-2H-chromen-2-one, its derivatives, and analogs, focusing on their synthesis, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Concepts and Synthesis

Coumarins, or 2H-1-benzopyran-2-ones, are a significant class of naturally occurring and synthetic heterocyclic compounds. Their versatile pharmacological properties have made them a privileged scaffold in medicinal chemistry. The 7-methoxy-4-propyl substitution pattern, in particular, has been a subject of interest for developing novel therapeutic agents.

The synthesis of this compound and its derivatives often employs well-established condensation reactions. The Pechmann reaction is a widely utilized method for coumarin synthesis, involving the condensation of a phenol with a β-keto ester under acidic conditions. Modifications of this and other synthetic routes, such as the Perkin, Knoevenagel, and Wittig reactions, allow for the introduction of diverse substituents at various positions of the coumarin ring, enabling the exploration of structure-activity relationships (SAR).[1]

For instance, the synthesis of 7-methoxy-8-(2-oxopropyl)-2H-chromene-2-one can be achieved by reacting 7-methoxy-8-formyl coumarin with sodium methoxide in methanol.[2] This intermediate can then be used to generate various 2-iso-propyl amino derivatives.[2] Another common synthetic strategy involves the SN2 reaction between a hydroxycoumarin and an appropriate alkyl halide, as demonstrated in the preparation of 4-methyl-7-propoxy-2H-chromen-2-one from 7-hydroxy-4-methyl-2H-chromen-2-one and n-propyl bromide.[3]

Biological Activities and Therapeutic Potential

Derivatives of this compound and its analogs exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of coumarin derivatives. For example, novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives have demonstrated significant antibacterial and antifungal activity.[4] Similarly, 7-methoxy-4-methylcoumarin has shown antimicrobial activity against both Gram-positive and Gram-negative bacterial strains, with notable efficacy against B. subtilis and S. sonnei.[5] The introduction of substituents such as trifluoromethyl and hydroxyl groups can enhance the antibacterial activity of the coumarin scaffold.[6]

Table 1: Antimicrobial Activity of Selected 7-Methoxycoumarin Analogs

| Compound | Test Organism | Activity Metric | Value | Reference |

| 4-Methylherniarin (7-Methoxy-4-methylcoumarin) | B. subtilis | IC50 | 11.76 µg/ml | [5] |

| 4-Methylherniarin (7-Methoxy-4-methylcoumarin) | S. sonnei | IC50 | 13.47 µg/ml | [5] |

| 5,7-dihydroxy-4-trifluoromethylcoumarin | Bacillus cereus, Micrococcus luteus, Listeria monocytogenes, Staphylococcus aureus | MIC | 1.5 mM | [6] |

| 7-hydroxy-4-trifluoromethylcoumarin | Enterococcus faecium | MIC | 1.7 mM | [6] |

Anti-inflammatory Activity

The anti-inflammatory properties of 7-methoxycoumarin derivatives are often attributed to their ability to modulate key inflammatory signaling pathways. 4-Hydroxy-7-methoxycoumarin (4H-7MTC) has been shown to significantly reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-stimulated RAW264.7 macrophages without causing cytotoxicity.[7] This compound also decreases the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7] The underlying mechanism involves the downregulation of NF-κB activation and the decreased phosphorylation of ERK1/2 and JNK.[7]

Table 2: Anti-inflammatory Activity of 4-Hydroxy-7-Methoxycoumarin (4H-7MTC)

| Activity | Cell Line | Concentration | Effect | Reference |

| Inhibition of NO production | LPS-stimulated RAW264.7 | 0.3, 0.6, 0.9, 1.2 mM | Concentration-dependent reduction | [7] |

| Inhibition of PGE2 production | LPS-stimulated RAW264.7 | 0.3, 0.6, 0.9, 1.2 mM | Significant reduction | [7] |

| Inhibition of TNF-α, IL-1β, IL-6 production | LPS-stimulated RAW264.7 | 0.3, 0.6, 0.9, 1.2 mM | Reduction in a concentration-dependent manner | [7] |

Antioxidant Activity

Coumarin derivatives are known for their antioxidant properties, which are often linked to their ability to scavenge free radicals and chelate metal ions.[8] The antioxidant potential of various 2H-chromen-2-one derivatives has been evaluated in different assay systems, demonstrating their capacity to counteract oxidative stress.[8]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through various signaling pathways. A key mechanism for their anti-inflammatory action is the inhibition of the NF-κB and MAPK signaling cascades.

Caption: Anti-inflammatory signaling pathway modulated by 7-methoxycoumarin derivatives.

Experimental Protocols

This section provides an overview of the methodologies used for the synthesis and biological evaluation of this compound derivatives and their analogs.

General Procedure for the Synthesis of 3-Amidocoumarins

-

Dissolve 3-Amino-4-hydroxycoumarin in dichloromethane (CH2Cl2).

-

Add variously substituted acid chlorides to the solution.

-

Stir the reaction mixture at room temperature for 8 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, purify the product using appropriate chromatographic techniques.

-

Characterize the structure of the synthesized compounds using nuclear magnetic resonance (NMR) and mass spectrometry (MS).[9]

In Vitro Antimicrobial Activity Assay

The antimicrobial activity of the synthesized compounds can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compounds in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (standard antimicrobial agent) and negative (no compound) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

-

The MIC is defined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Anti-inflammatory Activity Assay in Macrophages

-

Culture RAW264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant to measure the levels of NO (using Griess reagent), PGE2, and cytokines (using ELISA kits).

-

Determine cell viability using the MTT assay to rule out cytotoxic effects.

Caption: General experimental workflow for the synthesis and evaluation of coumarin derivatives.

Conclusion

This compound derivatives and their analogs represent a promising class of compounds with diverse biological activities. Their synthetic accessibility and the potential for structural modification make them attractive candidates for the development of new therapeutic agents. Further research focusing on lead optimization, in vivo efficacy, and safety profiling is warranted to fully explore their therapeutic potential. This guide provides a foundational understanding for researchers to build upon in their drug discovery and development endeavors.

References

- 1. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of coumarin derivatives and investigation of their inhibitory effects on lung cancer cell motility - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Hydroxy-4-propyl-2H-chromen-2-one (CAS Number: 19225-02-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-4-propyl-2H-chromen-2-one, also known as 7-hydroxy-4-propylcoumarin, is a member of the coumarin family, a class of benzopyrone compounds widely recognized for their diverse pharmacological activities. While the broader coumarin class has been extensively studied, this specific propyl-substituted derivative represents an area with potential for further investigation. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological activities of CAS number 19225-02-6, drawing upon available literature and data for closely related analogs to inform future research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties for 7-Hydroxy-4-propyl-2H-chromen-2-one is presented in Table 1. These properties are crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Reference(s) |

| IUPAC Name | 7-hydroxy-4-propylchromen-2-one | [1] |

| Synonyms | 7-Hydroxy-4-propylcoumarin, 2H-1-Benzopyran-2-one, 7-hydroxy-4-propyl- | [1] |

| CAS Number | 19225-02-6 | [1] |

| Molecular Formula | C₁₂H₁₂O₃ | [1] |

| Molecular Weight | 204.22 g/mol | [1] |

| Melting Point | 135-137 °C | [1] |

Synthesis

The primary synthetic route to 7-hydroxy-4-alkylcoumarins is the Pechmann condensation . This well-established reaction involves the condensation of a phenol with a β-ketoester in the presence of an acidic catalyst. For the synthesis of 7-Hydroxy-4-propyl-2H-chromen-2-one, resorcinol is reacted with ethyl 3-oxohexanoate.

Experimental Protocol: Pechmann Condensation for 7-Hydroxy-4-propyl-2H-chromen-2-one

Materials:

-

Resorcinol

-

Ethyl 3-oxohexanoate

-

Concentrated Sulfuric Acid (or other acidic catalysts like Amberlyst-15)

-

Ethanol

-

Ice-cold water

-

Sodium bicarbonate solution (5%)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve resorcinol in a minimal amount of ethanol.

-

Cool the flask in an ice bath.

-

Slowly add concentrated sulfuric acid to the cooled solution with continuous stirring.

-

To this mixture, add ethyl 3-oxohexanoate dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.

-

A solid precipitate of crude 7-Hydroxy-4-propyl-2H-chromen-2-one will form.

-

Filter the crude product using vacuum filtration and wash thoroughly with cold water to remove any residual acid.

-

Neutralize the product by washing with a 5% sodium bicarbonate solution, followed by another wash with cold water.

-

Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain pure crystals of 7-Hydroxy-4-propyl-2H-chromen-2-one.

-

Dry the purified product in a desiccator.

Logical Workflow for Pechmann Condensation

Caption: Workflow of the Pechmann condensation for synthesizing 7-Hydroxy-4-propyl-2H-chromen-2-one.

Biological Activity and Potential Applications

While specific quantitative biological data for 7-Hydroxy-4-propyl-2H-chromen-2-one is scarce in publicly available literature, the broader class of 7-hydroxycoumarins exhibits a wide range of biological activities. The nature and position of the substituent at the C4 position can significantly influence this activity. The following sections discuss the known activities of closely related analogs, which can serve as a basis for predicting the potential therapeutic applications of the propyl derivative.

Antioxidant Activity

Many 7-hydroxycoumarin derivatives are known to possess significant antioxidant properties. The phenolic hydroxyl group at the C7 position is a key structural feature for this activity, as it can donate a hydrogen atom to scavenge free radicals.

Potential Experimental Protocol: DPPH Radical Scavenging Assay

-

Prepare a stock solution of the test compound (7-Hydroxy-4-propyl-2H-chromen-2-one) in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of dilutions of the test compound.

-

Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of the test compound.

-

Include a positive control (e.g., ascorbic acid or Trolox) and a blank (methanol/DMSO).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-inflammatory Activity

Coumarins have been reported to exhibit anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and the modulation of inflammatory signaling pathways such as NF-κB.

Anticancer Activity

Several coumarin derivatives have demonstrated cytotoxic activity against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. For instance, a study on 7-hydroxy-4-phenylcoumarin derivatives linked to triazole moieties showed potent cytotoxic effects against human cancer cell lines, with one compound inducing G2/M phase cell cycle arrest and apoptosis[2]. While the propyl group at the C4 position will have different steric and electronic properties compared to a phenyl group, this highlights a potential avenue for investigation.

Enzyme Inhibition

The coumarin scaffold is a common feature in many enzyme inhibitors. For example, certain 4-hydroxycoumarin derivatives are known inhibitors of carbonic anhydrase-II[3]. The specific inhibitory profile of 7-Hydroxy-4-propyl-2H-chromen-2-one against a panel of enzymes would be a valuable area of future research.

Signaling Pathways: Insights from Related Coumarins

Due to the lack of specific studies on the signaling pathways modulated by 7-Hydroxy-4-propyl-2H-chromen-2-one, we present a generalized signaling pathway that is often implicated in the anti-inflammatory and anticancer effects of other coumarin derivatives. The NF-κB signaling pathway is a critical regulator of inflammation and cell survival and is a known target for some coumarins.

Hypothetical Signaling Pathway for Coumarin-Mediated NF-κB Inhibition

Caption: A hypothetical signaling pathway illustrating the potential inhibition of NF-κB by a coumarin derivative.

Future Directions

The existing literature strongly suggests that 7-Hydroxy-4-propyl-2H-chromen-2-one is a promising candidate for further pharmacological evaluation. Future research should focus on:

-

Quantitative Biological Screening: A broad screening against various cancer cell lines, bacterial and fungal strains, and a panel of relevant enzymes to identify specific biological activities.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound for any identified activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of 4-alkyl-7-hydroxycoumarins with varying alkyl chain lengths to understand the impact of the C4-substituent on biological activity.

-

In Vivo Studies: Evaluation of the efficacy and safety of 7-Hydroxy-4-propyl-2H-chromen-2-one in relevant animal models for any promising in vitro activities.

Conclusion

7-Hydroxy-4-propyl-2H-chromen-2-one (CAS 19225-02-6) is a coumarin derivative with well-defined chemical properties and a straightforward synthetic route. While specific biological data for this compound is limited, the known pharmacological profile of related 7-hydroxycoumarins suggests its potential as an antioxidant, anti-inflammatory, and anticancer agent. This technical guide provides a foundation for researchers and drug development professionals to initiate further investigation into the therapeutic potential of this and related compounds. The detailed protocols and hypothesized mechanisms of action offer a starting point for exploring its unique biological properties.

References

Methylation of 7-hydroxy-4-propyl-2H-chromen-2-one to 7-methoxy-4-propyl-2H-chromen-2-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical methylation of 7-hydroxy-4-propyl-2H-chromen-2-one to its 7-methoxy derivative. The O-methylation of the phenolic hydroxyl group on the coumarin scaffold is a critical transformation in medicinal chemistry and drug development, often employed to modify the compound's pharmacokinetic and pharmacodynamic properties. This document details established experimental protocols, presents quantitative data for reaction efficiency, and visualizes the chemical workflow and logic.

Reaction Overview

The core transformation is the O-methylation of the hydroxyl group at the C7 position of the coumarin ring. This is a nucleophilic substitution reaction where the phenoxide ion, formed by deprotonating the hydroxyl group with a base, acts as a nucleophile, attacking the methyl group of a methylating agent.

Figure 1: General reaction scheme for O-methylation.

Experimental Protocols

Two primary methods for the methylation of phenolic hydroxyl groups are presented below. Method A employs a traditional, highly reactive methylating agent, while Method B utilizes a more environmentally benign "green" reagent.

Method A: Methylation using Dimethyl Sulfate (DMS)

Dimethyl sulfate is a potent methylating agent that provides high yields but is also highly toxic and requires careful handling.

Protocol:

-

Dissolution: Dissolve 7-hydroxy-4-propyl-2H-chromen-2-one (1.0 eq.) in acetone (10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq.) to the solution. The mixture will be a suspension.

-

Reagent Addition: Add dimethyl sulfate ((CH₃)₂SO₄) (1.2-1.5 eq.) dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 56°C for acetone) and maintain for 3-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate. Wash the solid residue with fresh acetone.

-

Purification: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the resulting crude solid in a suitable solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

-

Recrystallization: Recrystallize the crude product from a solvent system such as ethanol/water to obtain pure 7-methoxy-4-propyl-2H-chromen-2-one.

Method B: Green Methylation using Dimethyl Carbonate (DMC)

Dimethyl carbonate (DMC) is a non-toxic, environmentally friendly alternative to traditional methylating agents.[1][2] This method often requires a phase-transfer catalyst (PTC) to achieve high yields under milder conditions.[3]

Protocol:

-

Setup: To a stirred reactor equipped with a reflux condenser, add 7-hydroxy-4-propyl-2H-chromen-2-one (1.0 eq.), anhydrous potassium carbonate (K₂CO₃) (2.0 eq.), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.1 eq.).

-

Reagent and Solvent: Add dimethyl carbonate (DMC), which acts as both the methylating agent and the solvent (10-20 mL per gram of substrate).[4]

-

Reaction: Heat the mixture to 90-100°C and maintain for 5-8 hours. The reaction can be conducted at atmospheric pressure.[3] Monitor the reaction progress by TLC.

-

Workup: Upon completion, cool the mixture and filter to recover the solid potassium carbonate.

-

Purification: Evaporate the excess DMC under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1N HCl) to remove the PTC, followed by washing with water and brine.[3][4]

-

Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under vacuum. The resulting solid can be further purified by recrystallization from a suitable solvent like methanol or ethanol.

References

- 1. Dimethylcarbonate for eco-friendly methylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iris.unive.it [iris.unive.it]

- 3. Methylation of phenols using DMC and a PTC , Hive Novel Discourse [chemistry.mdma.ch]

- 4. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of 7-methoxy-4-propyl-2H-chromen-2-one: An In-depth Technical Guide

For: Researchers, scientists, and drug development professionals.

Abstract

7-methoxy-4-propyl-2H-chromen-2-one is a coumarin derivative with a chemical structure that suggests potential therapeutic applications. While direct experimental data on this specific compound is limited, a comprehensive analysis of structurally related coumarins provides a strong basis for predicting its pharmacological profile. This whitepaper explores the therapeutic potential of this compound by examining the synthesis, biological activities, and mechanisms of action of analogous compounds. We will delve into its potential as an anti-inflammatory, neuroprotective, and anticancer agent, as well as an acetylcholinesterase inhibitor. This guide aims to provide a foundational resource for researchers and drug development professionals interested in the further investigation of this promising molecule.

Introduction

Coumarins are a large class of benzopyrone compounds found in many plants, and they are known for a wide range of pharmacological activities, including anti-inflammatory, anticoagulant, antibacterial, and anticancer effects.[1] The basic coumarin scaffold can be extensively modified, and the nature and position of substituents on the benzopyrone ring significantly influence the biological activity. The compound this compound possesses two key structural features: a methoxy group at the 7-position and a propyl group at the 4-position. These features are present in other coumarins with demonstrated therapeutic potential. This document will synthesize the available information on related compounds to build a comprehensive profile for this compound.

Synthesis of this compound

While a specific synthesis for this compound is not detailed in the available literature, a general and adaptable method for synthesizing 4-alkyl-7-methoxycoumarins can be inferred from established procedures like the Pechmann condensation and subsequent alkylation or the use of specific starting materials.

A plausible synthetic route would involve the Pechmann condensation of a 3-methoxyphenol with a β-ketoester bearing a propyl group.

Inferred General Synthesis Protocol

A likely synthetic pathway for 4-alkyl-7-methoxycoumarins involves the Pechmann condensation.[2]

Reaction: Condensation of a phenol with a β-ketoester in the presence of an acid catalyst.

Starting Materials:

-

3-Methoxyphenol

-

Ethyl 2-propylacetoacetate (or a similar β-ketoester)

-

Acid catalyst (e.g., sulfuric acid, Amberlyst-15)

Procedure:

-

Equimolar amounts of 3-methoxyphenol and ethyl 2-propylacetoacetate are mixed.

-

A catalytic amount of the acid catalyst is added to the mixture.

-

The reaction mixture is heated (e.g., to 80-100 °C) with stirring for a specified duration (typically monitored by TLC).

-

Upon completion, the mixture is cooled and poured into ice water.

-

The precipitated solid is filtered, washed with water, and dried.

-

Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol).

A similar methodology has been used for the synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin, where 7-hydroxy-4-(2-fluorophenyl)coumarin was methylated using dimethyl sulfate and potassium carbonate in acetone.[3]

Potential Therapeutic Activities

Based on the biological activities of structurally similar coumarins, this compound is predicted to exhibit anti-inflammatory, neuroprotective, and anticancer properties, as well as acetylcholinesterase inhibitory activity.

Anti-inflammatory Activity

Numerous coumarin derivatives have demonstrated potent anti-inflammatory effects by modulating key inflammatory signaling pathways.[4]

Coumarins often exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α, IL-6, and IL-1β.[5] This is frequently achieved through the suppression of the NF-κB and MAPK signaling pathways.[5][6][7]

-

NF-κB Pathway: Coumarins can prevent the degradation of IκBα, which in turn blocks the nuclear translocation of the NF-κB p65 subunit, a key transcription factor for many pro-inflammatory genes.[8]

-

MAPK Pathway: Coumarins can inhibit the phosphorylation of MAPKs such as p38, ERK, and JNK, which are crucial for the expression of inflammatory mediators.[6][7]

The following table summarizes the anti-inflammatory activity of various coumarin derivatives.

| Compound | Cell Line | Target | IC50/Inhibition | Reference |

| 6,7-dimethoxy-4-methylcoumarin | RAW 264.7 | NO Production | Significant inhibition at 100, 200, 400 µM | [7] |

| 6,7-dimethoxy-4-methylcoumarin | RAW 264.7 | PGE2 Production | Significant inhibition at 100, 200, 400 µM | [7] |

| 4-hydroxy-7-methoxycoumarin | RAW 264.7 | NO Production | Significant reduction at 0.3, 0.6, 0.9, 1.2 mM | [5] |

| 4-hydroxy-7-methoxycoumarin | RAW 264.7 | PGE2 Production | Significant reduction at 0.3, 0.6, 0.9, 1.2 mM | [5] |

Cell Culture and Treatment:

-

RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cells are pre-treated with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

Nitric Oxide (NO) Assay:

-

The production of NO is measured by quantifying the amount of nitrite in the culture supernatant using the Griess reagent.

Prostaglandin E2 (PGE2) Assay:

-

PGE2 levels in the culture medium are determined using an enzyme-linked immunosorbent assay (ELISA) kit.

Western Blot Analysis:

-

To assess the effect on signaling pathways, cell lysates are prepared and subjected to SDS-PAGE.

-

Proteins are transferred to a PVDF membrane and probed with specific antibodies against total and phosphorylated forms of NF-κB p65, IκBα, p38, ERK, and JNK.

References

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Coumarins derivatives and inflammation: Review of their effects on the inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 6-7-Dimethoxy-4-methylcoumarin suppresses pro-inflammatory mediator expression through inactivation of the NF-κB and MAPK pathways in LPS-induced RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 7-methoxy-4-propyl-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols relevant to the synthesis and biological evaluation of 7-methoxy-4-propyl-2H-chromen-2-one, a coumarin derivative with demonstrated antioxidant potential.

Introduction

This compound belongs to the coumarin class of compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This particular derivative has been identified as a potent antioxidant agent based on theoretical and in-vitro studies. These notes are intended to guide researchers in its synthesis and in the evaluation of its antioxidant properties.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C13H14O3 |

| Molecular Weight | 218.25 g/mol |

| IUPAC Name | This compound |

| Appearance | White to off-white solid (predicted) |

| Solubility | Soluble in organic solvents such as DMSO, ethanol, and acetone. |

Biological Activity: Antioxidant Potential

Theoretical and experimental studies have highlighted the antioxidant capabilities of this compound. Molecular docking studies have indicated its potential to interact with and inhibit key enzymes involved in oxidative stress.

Molecular Docking Data

The interaction of this compound with several antioxidant enzymes has been evaluated through molecular docking studies, with the following docking scores reported[1]:

| Target Enzyme | PDB ID | Docking Score (kcal/mol) |

| Bovine Superoxide Dismutase | - | -7.94 |

| Human Peroxiredoxin-5 | - | -5.78 |

| Bovine Xanthine Oxidase | - | -11.13 |

These scores suggest a strong binding affinity, particularly with bovine xanthine oxidase, indicating a potential mechanism for its antioxidant effect.

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving a Pechmann condensation followed by a methylation reaction.

Step 1: Pechmann Condensation for the Synthesis of 7-hydroxy-4-propyl-2H-chromen-2-one

This step involves the acid-catalyzed reaction of 3-methoxyphenol with ethyl butyrylacetate.

Materials:

-

3-Methoxyphenol

-

Ethyl butyrylacetate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice-cold water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, combine one equivalent of 3-methoxyphenol with 1.2 equivalents of ethyl butyrylacetate.

-

Cool the mixture in an ice bath.

-

Slowly add 5-10 equivalents of concentrated sulfuric acid to the cooled mixture with constant stirring.

-

After the addition of acid, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly into a beaker of ice-cold water with vigorous stirring.

-

A precipitate of 7-hydroxy-4-propyl-2H-chromen-2-one will form.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

-

Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain the purified 7-hydroxy-4-propyl-2H-chromen-2-one.

-

Dry the purified product under vacuum.

Step 2: Methylation of 7-hydroxy-4-propyl-2H-chromen-2-one

This step involves the methylation of the hydroxyl group at the 7-position.

Materials:

-

7-hydroxy-4-propyl-2H-chromen-2-one

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Dimethyl Sulfate (DMS) or Methyl Iodide (CH₃I)

-

Acetone (anhydrous)

Procedure:

-

In a round-bottom flask, dissolve the synthesized 7-hydroxy-4-propyl-2H-chromen-2-one in anhydrous acetone.

-

Add 2-3 equivalents of anhydrous potassium carbonate to the solution.

-

Add 1.5 equivalents of dimethyl sulfate or methyl iodide dropwise to the suspension.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Protocol 2: ABTS Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

Materials:

-

This compound

-

ABTS solution (7 mM in water)

-

Potassium persulfate solution (2.45 mM in water)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Trolox (positive control)

-

Methanol or DMSO (for sample dissolution)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS radical cation solution: Mix equal volumes of the 7 mM ABTS solution and the 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce the dark-colored ABTS radical cation solution.

-

Dilution of ABTS solution: Before the assay, dilute the ABTS radical cation solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample preparation: Prepare a stock solution of this compound in methanol or DMSO. Prepare serial dilutions of the stock solution to obtain a range of concentrations to be tested. Prepare similar dilutions for the positive control, Trolox.

-

Assay:

-

Add 10 µL of each sample dilution (or Trolox) to the wells of a 96-well microplate.

-

Add 190 µL of the diluted ABTS radical cation solution to each well.

-

Incubate the plate at room temperature for 6 minutes in the dark.

-

-

Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Where Abs_control is the absorbance of the ABTS solution without the sample, and Abs_sample is the absorbance of the ABTS solution with the sample.

-

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the ABTS radicals) by plotting the percentage of inhibition against the sample concentration.

Protocol 3: Galvinoxyl Radical Scavenging Assay

This assay evaluates the hydrogen-donating antioxidant capacity of the compound using the stable galvinoxyl free radical.

Materials:

-

This compound

-

Galvinoxyl radical solution (0.1 mM in methanol)

-

Methanol

-

Butylated hydroxytoluene (BHT) or Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample preparation: Prepare a stock solution of this compound in methanol. Prepare serial dilutions to obtain a range of test concentrations. Prepare similar dilutions for the positive control.

-

Assay:

-

In a 96-well microplate, add 40 µL of each sample dilution (or positive control) to the wells.

-

Add 160 µL of the 0.1 mM galvinoxyl radical solution to each well.

-

Incubate the plate at room temperature in the dark for 120 minutes.

-

-

Measurement: Measure the absorbance at 428 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula:

-

% Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Where Abs_control is the absorbance of the galvinoxyl solution with methanol instead of the sample, and Abs_sample is the absorbance of the galvinoxyl solution with the sample.

-

-

Determine the IC₅₀ value from a plot of scavenging percentage against concentration.

Signaling Pathways

While the specific signaling pathways modulated by this compound are yet to be fully elucidated, its antioxidant activity suggests potential interaction with pathways regulated by oxidative stress. The docking studies indicate a direct interaction with antioxidant enzymes, which is a key mechanism for mitigating cellular damage caused by reactive oxygen species (ROS).

References

Application Notes and Protocols for the Quantification of 7-methoxy-4-propyl-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 7-methoxy-4-propyl-2H-chromen-2-one, a coumarin derivative, in various matrices. The protocols are based on established analytical techniques for structurally similar compounds and are intended to serve as a comprehensive guide for method development and validation.

Introduction

This compound is a substituted coumarin. Coumarins are a class of benzopyrone compounds, many of which exhibit significant biological activities and are used in pharmaceuticals and as fragrances. Accurate and precise quantification of this compound is crucial for research, quality control, and pharmacokinetic studies. This document outlines protocols for High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) and Fluorescence (FLD) detection, as well as Gas Chromatography-Mass Spectrometry (GC-MS).

Chemical Structure

To visually represent the target analyte, the chemical structure of this compound is provided below.

Caption: Chemical structure of this compound.

Analytical Methods

The following sections detail the protocols and expected performance for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of coumarin derivatives. Both UV and fluorescence detection can be employed, with fluorescence detection generally offering higher sensitivity and selectivity.

Principle: This method separates the analyte from a sample matrix on a reversed-phase column, and the compound is detected based on its ultraviolet absorbance. Based on data for similar 7-methoxycoumarins, a detection wavelength of approximately 320-330 nm is recommended.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended. A typical gradient could be:

-

0-2 min: 20% Acetonitrile

-

2-15 min: 20% to 80% Acetonitrile

-

15-17 min: 80% Acetonitrile

-

17-18 min: 80% to 20% Acetonitrile

-

18-25 min: 20% Acetonitrile

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 321 nm.[1]

-

-

Sample Preparation:

-

For solid samples (e.g., plant material, tablets), extract a known weight with methanol or ethanol using ultrasonication or shaking.

-

Centrifuge the extract to pellet any solid material.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

For liquid samples (e.g., plasma, cosmetic lotions), a liquid-liquid extraction with a solvent like ethyl acetate or a solid-phase extraction (SPE) using a C18 cartridge may be necessary to remove interfering matrix components.

-

Principle: This method offers enhanced sensitivity and selectivity by utilizing the native fluorescence of the coumarin ring. The analyte is excited at a specific wavelength, and the emitted light at a longer wavelength is detected. For 7-methoxycoumarins, excitation is typically around 310-360 nm, and emission is in the range of 390-460 nm.[2][3]

Experimental Protocol:

-

Instrumentation: An HPLC system as described for HPLC-UV, but with a fluorescence detector.

-

Chromatographic Conditions: The same chromatographic conditions as for the HPLC-UV method can be used.

-

Fluorescence Detector Settings:

-

Sample Preparation: The same sample preparation procedures as for HPLC-UV can be applied. Due to the higher sensitivity of fluorescence detection, smaller sample amounts or greater dilution may be possible.

Quantitative Data Summary for HPLC Methods (Based on Structurally Similar Coumarins)

The following table summarizes typical validation parameters for the HPLC analysis of coumarin derivatives. These values can be used as a benchmark for the method validation of this compound.

| Parameter | HPLC-UV | HPLC-FLD | HPLC-MS/MS |

| Linearity Range | 0.1 - 10 µg/mL[4] | 2.5 x 10⁻⁶ - 1.0 x 10⁻⁴ mol/L[2] | 5 - 500 ng/mL[5] |

| Correlation Coefficient (r²) | > 0.999[4] | 0.998[2] | > 0.999[6] |

| Limit of Detection (LOD) | 0.1 µg/mL[7] | 1 ng/mL[8] | 0.5 - 1.7 µg/kg[6] |

| Limit of Quantification (LOQ) | 0.05 - 0.1 µg/mL[4] | 2.54 µg/mL[1] | 1.7 - 5.2 µg/kg[6] |

| Accuracy (Recovery) | 98.1 - 102.0%[7] | 97.5 - 103.3%[9] | 69.6 - 95.1%[6] |

| Precision (RSD) | < 2%[7] | < 5.5%[9] | < 5.3%[6] |

Experimental Workflow for HPLC Analysis

Caption: General workflow for HPLC-based quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For coumarin analysis, derivatization is typically not required. The compound is separated in a gas chromatograph and then detected by a mass spectrometer, which provides high selectivity and structural information.

Experimental Protocol:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

Chromatographic Conditions:

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is suitable. A typical dimension is 30 m x 0.25 mm i.d., 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 min.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 min at 280 °C.

-

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Key ions for this compound would need to be determined from a full scan acquisition of a standard.

-

-

Sample Preparation:

-

Perform a liquid-liquid extraction of the sample with a non-polar solvent like ethyl acetate or hexane.

-

For complex matrices, a solid-phase extraction (SPE) clean-up step using a silica or C18 cartridge may be necessary.

-

Concentrate the extract under a stream of nitrogen.

-

Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate) before injection.

-

Quantitative Data Summary for GC-MS (Based on Structurally Similar Coumarins)

| Parameter | GC-MS |

| Linearity Range | Not specified, but good linearity is expected. |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 12.5 - 21.2 µg/kg |

| Limit of Quantification (LOQ) | 41.6 - 70.0 µg/kg |

| Accuracy (Recovery) | 72.7 - 86.6% |

| Precision (RSD) | < 5.1% |

| (Data adapted from a method for 7-methoxycoumarin in cigarettes) |

Experimental Workflow for GC-MS Analysis

Caption: General workflow for GC-MS based quantification.

Conclusion

The analytical methods described provide a robust framework for the quantification of this compound. The choice of method will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For high sensitivity and selectivity, HPLC with fluorescence detection or GC-MS are the recommended techniques. It is important to note that the provided protocols and performance data are based on structurally similar compounds and must be validated for the specific analysis of this compound in the user's laboratory to ensure accuracy and reliability.

References

- 1. iajpr.com [iajpr.com]

- 2. Spectrofluorimetric determination of coumarin in commercial tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stability Study, Quantification Method and Pharmacokinetics Investigation of a Coumarin–Monoterpene Conjugate Possessing Antiviral Properties against Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of a novel thin-layer chromatographic-fluorescence detection method with a spectrofluorometric method for the determination of 7-hydroxycoumarin in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]